molecular formula C13H13NO2 B13197046 4,6,7-Trimethylquinoline-2-carboxylic acid

4,6,7-Trimethylquinoline-2-carboxylic acid

Cat. No.: B13197046
M. Wt: 215.25 g/mol
InChI Key: OKGYPSBXNMUSMC-UHFFFAOYSA-N
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Description

4,6,7-Trimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₃NO₂. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and oxidation steps.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods offer advantages in terms of selectivity and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce halogenated or nitro-substituted quinoline derivatives .

Scientific Research Applications

4,6,7-Trimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethylquinoline-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The quinoline ring system allows for π-π stacking interactions and hydrogen bonding, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the methyl groups at positions 4, 6, and 7.

    4-Methylquinoline-2-carboxylic acid: Contains a single methyl group at position 4.

    6,7-Dimethylquinoline-2-carboxylic acid: Contains methyl groups at positions 6 and 7.

Uniqueness: 4,6,7-Trimethylquinoline-2-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4,6,7-trimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-7-4-10-9(3)6-12(13(15)16)14-11(10)5-8(7)2/h4-6H,1-3H3,(H,15,16)

InChI Key

OKGYPSBXNMUSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2C)C(=O)O

Origin of Product

United States

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